molecular formula C15H19NO3 B14041576 (2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate

Cat. No.: B14041576
M. Wt: 261.32 g/mol
InChI Key: MNALKQFQIWZOPQ-TZMCWYRMSA-N
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Description

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. The presence of a formyl group and a benzyl ester moiety further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate typically involves the stereoselective formation of the piperidine ring followed by functional group modifications. One common method includes the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a formyl group and a benzyl ester moiety.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl (2R,5R)-5-formyl-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,10,12,14H,7-9,11H2,1H3/t12-,14-/m1/s1

InChI Key

MNALKQFQIWZOPQ-TZMCWYRMSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C=O

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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